molecular formula C10H14ClN3O B2799737 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1353984-94-7

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B2799737
CAS No.: 1353984-94-7
M. Wt: 227.69
InChI Key: BIHDDXOKNIKXJY-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol is a pyrimidine-piperidine hybrid compound with a hydroxylated piperidine ring attached to a substituted pyrimidine core. The pyrimidine ring features a chlorine atom at position 4 and a methyl group at position 6, while the piperidine moiety includes a hydroxyl group at position 4. Piperidin-4-ol derivatives are known intermediates in pharmaceuticals, including neuroleptics (e.g., haloperidol) and antidiarrheals (e.g., loperamide) . Pyrimidine derivatives, particularly halogenated and alkyl-substituted variants, are associated with diverse biological activities, including receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDDXOKNIKXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-6-methylpyrimidine.

    Attachment of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with a piperidin-4-ol derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as antagonists of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells . The compound binds to the receptor, blocking the interaction between the virus and the host cell, thereby inhibiting viral entry and replication.

Comparison with Similar Compounds

Key Observations:

Piperidine Modifications :

  • Hydroxyl groups on piperidine (e.g., 1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol ) are critical for hydrogen bonding in receptor interactions .
  • Bulky substituents like sulfonyl groups (4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine ) may sterically hinder binding but improve solubility .

Biological Activity: The 5-HT1F antagonist 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM) demonstrates that piperidin-4-ol derivatives can achieve high receptor specificity. The target compound’s pyrimidine substituents may similarly influence serotonin receptor modulation .

Synthetic Relevance :

  • Halogenated pyrimidines (e.g., bromine in 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol ) are common intermediates for cross-coupling reactions, suggesting the target compound’s utility in medicinal chemistry .

Biological Activity

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol, also known by its CAS number 1353984-94-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 1353984-94-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

Inhibition of PARP1

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on the enzyme poly (ADP-ribose) polymerase 1 (PARP1). This enzyme plays a crucial role in DNA repair mechanisms, and its inhibition has been linked to enhanced efficacy in cancer therapies.

Table 1: Inhibition of PARP1 Activity

CompoundConcentration (µM)% Inhibition
5a0.010.5
0.115.6
129.8
1070.3
10085.8
5e0.011.3
0.12.0
120.6
1053
10082.1

These results suggest that the compound can effectively inhibit PARP1 activity, potentially leading to increased apoptosis in cancer cells.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit moderate to significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these compounds range from approximately 0.87 to 12.91 µM , indicating promising anticancer properties.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.87 - 12.91
MDA-MB-2311.75 - 9.46

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

A significant study published in Molecules explored the efficacy of pyrimidine derivatives, including those similar to our compound, against human breast cancer cells. The research showed that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways, further supporting their potential as therapeutic agents in oncology .

Another study highlighted the favorable pharmacokinetic profile of similar pyrimidine-based compounds, demonstrating low toxicity levels and good oral bioavailability ([F] = 31.8% ) after administration in animal models . The safety profile was assessed up to a maximum concentration of 2000 mg/kg , showing no acute toxicity in tested subjects.

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